molecular formula C32H48N2O2 B10851312 N,N'-(1',4'-butylene)-bis-(-)-nor-MEP

N,N'-(1',4'-butylene)-bis-(-)-nor-MEP

Cat. No.: B10851312
M. Wt: 492.7 g/mol
InChI Key: QRRZAKFYWBRJNH-ROJLCIKYSA-N
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Description

N,N'-(1',4'-butylene)-bis-(-)-nor-MEP is a dimeric organophosphorus compound characterized by two nor-methylphosphonate ester (nor-MEP) groups connected via a 1',4'-butylene (four-carbon) alkylene spacer. The "nor" designation indicates a structural simplification, likely the removal of a methyl group from the parent MEP structure, altering its electronic and steric properties. This compound belongs to a homologous series of bis-(-)-nor-MEP derivatives with varying alkylene chain lengths (e.g., ethylene, propylene, pentylene) . These compounds are hypothesized to exhibit structure-dependent interactions with biological targets, such as cholinesterase enzymes, based on their inclusion in a cholinesterase inhibitor database .

Properties

Molecular Formula

C32H48N2O2

Molecular Weight

492.7 g/mol

IUPAC Name

3-[(3S)-3-ethyl-1-[4-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol

InChI

InChI=1S/C32H48N2O2/c1-3-31(27-13-11-15-29(35)23-27)17-5-7-19-33(25-31)21-9-10-22-34-20-8-6-18-32(4-2,26-34)28-14-12-16-30(36)24-28/h11-16,23-24,35-36H,3-10,17-22,25-26H2,1-2H3/t31-,32-/m1/s1

InChI Key

QRRZAKFYWBRJNH-ROJLCIKYSA-N

Isomeric SMILES

CC[C@]1(CCCCN(C1)CCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Canonical SMILES

CCC1(CCCCN(C1)CCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The primary structural analogs of N,N'-(1',4'-butylene)-bis-(-)-nor-MEP are its homologs with shorter or longer alkylene spacers. Key variables include chain length, molecular weight, lipophilicity, and conformational flexibility, which influence physicochemical and biological properties.

Structural and Physicochemical Properties

The table below summarizes critical parameters for selected bis-(-)-nor-MEP derivatives:

Compound Name Alkylene Chain Length Approx. Molecular Weight* Key Hypothesized Properties
N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP 2 carbons ~300–350 g/mol High rigidity; limited solubility in non-polar media
N,N'-(1',3'-propylene)-bis-(-)-nor-MEP 3 carbons ~350–400 g/mol Moderate flexibility; improved solubility
This compound 4 carbons ~400–450 g/mol Balanced flexibility and lipophilicity
N,N'-(1',12'-dodecylene)-bis-(-)-nor-MEP 12 carbons ~650–700 g/mol High lipophilicity; potential aggregation in aqueous solutions

*Molecular weights estimated based on homologous series trends.

Key Insights:
  • Longer chains (e.g., dodecylene) introduce flexibility but may hinder target access due to steric bulk .
  • Lipophilicity : Increasing chain length elevates logP values, enhancing membrane permeability but risking reduced aqueous solubility. The butylene derivative strikes a balance, making it a candidate for in vivo studies .
  • Thermal Stability: While direct data are unavailable, analogous terpolymers () demonstrate that alkylene chain length impacts phase separation and thermal behavior. For bis-(-)-nor-MEP derivatives, longer chains may stabilize intermolecular interactions, increasing melting points .

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